molecular formula C7H10ClFN2 B15307777 3-(Aminomethyl)-4-fluoroanilinehydrochloride

3-(Aminomethyl)-4-fluoroanilinehydrochloride

Cat. No.: B15307777
M. Wt: 176.62 g/mol
InChI Key: VFOHICPCWZVDIL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-fluoroanilinehydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an aminomethyl group and a fluorine atom attached to the benzene ring, along with a hydrochloride salt form. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-fluoroanilinehydrochloride typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The resulting 4-fluoroaniline is subjected to aminomethylation using formaldehyde and a secondary amine under acidic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-fluoroanilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-fluoroanilinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-fluoroanilinehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • 4-Fluoroaniline

Uniqueness

3-(Aminomethyl)-4-fluoroanilinehydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

3-(aminomethyl)-4-fluoroaniline;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,4,9-10H2;1H

InChI Key

VFOHICPCWZVDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CN)F.Cl

Origin of Product

United States

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